1,2,3,4-Pentatetraene
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Overview
Description
1,2,3,4-Pentatetraene is an organic compound with the molecular formula C₅H₄. It is a linear polyene, characterized by a sequence of alternating double and single bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Pentatetraene can be synthesized through the alkenylidene carbene addition to thioketene. This method allows for the selective formation of various types of 1,2,3,4-pentatetraenes and their episulfides . The reaction conditions typically involve thermal, photochemical, and acid-promoted reactions, which result in the formation of novel conjugated thiones .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above provide a foundation for potential large-scale production. Optimization of these methods could lead to more efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Pentatetraene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.
Substitution: Substitution reactions can occur at different positions along the carbon chain, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
1,2,3,4-Pentatetraene has several scientific research applications, including:
Chemistry: The compound is used in studies of conjugated systems and electronic structures. Its unique properties make it a valuable model for understanding polyene behavior.
Materials Science: Due to its conjugated structure, this compound is of interest in the development of organic semiconductors and conductive polymers.
Biology and Medicine:
Mechanism of Action
The mechanism by which 1,2,3,4-pentatetraene exerts its effects is primarily related to its electronic structure The alternating double and single bonds create a conjugated system that can interact with various molecular targets
Comparison with Similar Compounds
Butadiene (C₄H₆): A shorter conjugated diene with similar electronic properties.
Hexa-1,3,5-triene (C₆H₈): A longer conjugated triene with extended conjugation.
Uniqueness: 1,2,3,4-Pentatetraene is unique due to its specific length and conjugation pattern. This makes it an interesting compound for studying the effects of conjugation length on electronic properties and reactivity. Its intermediate length between butadiene and hexa-1,3,5-triene provides a valuable comparison point for understanding trends in conjugated systems.
Properties
InChI |
InChI=1S/C5H4/c1-3-5-4-2/h1-2H2 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSWNZFTRPSXHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=C=C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925323 |
Source
|
Record name | Pentatetraene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12595-82-3, 21986-03-8 |
Source
|
Record name | Carbon pentamer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012595823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Pentatetraene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021986038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentatetraene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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